4-(4-(Allyloxy)phenyl)-2-amino-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
4-(4-(Allyloxy)phenyl)-2-amino-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Allyloxy)phenyl)-2-amino-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Allyloxy Phenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)benzaldehyde.
Cyclization and Amination: The intermediate is then subjected to a cyclization reaction with dimedone (5,5-dimethyl-1,3-cyclohexanedione) and aniline in the presence of a catalyst such as piperidine. This step forms the hexahydroquinoline core.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Allyloxy)phenyl)-2-amino-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-(4-(Allyloxy)phenyl)-2-amino-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-(Allyloxy)phenyl)-2-amino-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Allyloxy)phenyl)sulfonylphenol: Similar structure but with a sulfonyl group instead of the amino and carbonitrile groups.
4,5-Bis(4-(allyloxy)phenyl)thiophene-2-carboxylic acid: Contains a thiophene ring and carboxylic acid group, with similar allyloxy phenyl groups.
Uniqueness
4-(4-(Allyloxy)phenyl)-2-amino-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its combination of functional groups, which imparts specific chemical and biological properties
Properties
CAS No. |
476483-63-3 |
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Molecular Formula |
C27H27N3O2 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(4-prop-2-enoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C27H27N3O2/c1-4-14-32-20-12-10-18(11-13-20)24-21(17-28)26(29)30(19-8-6-5-7-9-19)22-15-27(2,3)16-23(31)25(22)24/h4-13,24H,1,14-16,29H2,2-3H3 |
InChI Key |
IKMZCWUQTJFBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)OCC=C)C(=O)C1)C |
Origin of Product |
United States |
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